2-[(3,4-Dimethoxyphenyl)methylidene]-1-benzothiophen-3-one
Description
Properties
Molecular Formula |
C17H14O3S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C17H14O3S/c1-19-13-8-7-11(9-14(13)20-2)10-16-17(18)12-5-3-4-6-15(12)21-16/h3-10H,1-2H3 |
InChI Key |
KBGWHBAADBRVPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethoxyphenyl)methylidene]-1-benzothiophen-3-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 1-benzothiophen-3-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethoxyphenyl)methylidene]-1-benzothiophen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in ethanol.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Structure and Composition
The molecular formula of 2-[(3,4-Dimethoxyphenyl)methylidene]-1-benzothiophen-3-one is with a molecular weight of approximately 298.36 g/mol. The compound exhibits a complex structure characterized by a benzothiophene core substituted with a dimethoxyphenyl group.
Chemical Structure Representation
- Canonical SMILES :
COC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2)OC - InChI :
InChI=1S/C17H14O3S/c1-19-13-8-7-11(9-14(13)20-2)10-16-17(18)12-5-3-4-6-15(12)21-16/h3-10H,1-2H3
Anticancer Activity
Research indicates that compounds within the benzothiophene class exhibit significant cytotoxic effects against various cancer cell lines. Specific studies have shown that this compound can inhibit the proliferation of cancer cells through several mechanisms:
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting key survival signaling pathways.
Case Study: Breast Cancer
In vitro studies demonstrated that this compound significantly reduces cell viability in breast cancer cell lines at concentrations exceeding 50 µM after 24 hours of exposure. This suggests a promising role in developing novel anticancer therapies.
Cholinesterase Inhibition
Another notable application is its potential as a cholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's disease.
| Activity | IC₅₀ Value (µM) | Reference |
|---|---|---|
| AChE Inhibition | 20.8 - 121.7 | |
| Cytotoxicity (Cancer Cells) | Varies by Cell Line | |
| Anti-inflammatory | Not quantified |
Case Study: Neuroprotection
In studies evaluating cholinesterase inhibitory activity, this compound showed competitive inhibition against acetylcholinesterase with an IC₅₀ comparable to established inhibitors like galantamine. This positions it as a candidate for further research into cognitive enhancement and neuroprotection.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various models, indicating its potential to modulate inflammatory pathways effectively. This could offer therapeutic benefits for conditions such as arthritis and other inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methylidene]-1-benzothiophen-3-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include modulation of signal transduction pathways, inhibition of cell proliferation, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural motifs with 2-[(3,4-Dimethoxyphenyl)methylidene]-1-benzothiophen-3-one, differing in core heterocycles, substituents, or oxidation states:
Table 1: Key Structural and Functional Comparisons
Pharmacological and Reactivity Insights
Sulfuretin vs. Target Compound
- Structural Differences: Sulfuretin replaces the benzothiophenone core with a benzofuranone and features a 3,4-dihydroxyphenyl group instead of dimethoxy.
- Electronic Effects : The dimethoxy groups in the target compound could increase lipophilicity and membrane permeability compared to Sulfuretin’s polar dihydroxy groups.
Chalcone Derivatives
- Reactivity: Chalcones (α-F-TMC, α-CN-TMC) with 3,4-dimethoxyphenyl groups demonstrate that α-substitutions (e.g., fluorine, cyano) fine-tune electrophilicity and stability .
Lignin Model Compounds
- Stability Under Alkaline Conditions: Compounds like 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol undergo β-O-4 bond cleavage in KOtBu/tBuOH systems. The target compound’s α,β-unsaturated ketone moiety may exhibit similar susceptibility to nucleophilic attack, depending on the environment.
Biological Activity
The compound 2-[(3,4-Dimethoxyphenyl)methylidene]-1-benzothiophen-3-one is a member of the benzothiophene family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C17H16O3S
- Molecular Weight : 300.37 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that it exhibits significant cytotoxic effects against various cancer cell lines. For example, a study reported an IC50 value of less than 20 µM against human breast cancer cells (MCF-7) and lung cancer cells (A549) . The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties. A series of experiments indicated that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2.0 mg/mL against strains such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) suggests that the presence of methoxy groups enhances its interaction with bacterial cell membranes.
Anti-inflammatory Effects
Inflammation-related studies have indicated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential use in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Interference with cyclin-dependent kinases leading to G2/M phase arrest.
- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and membrane integrity.
Case Studies
-
Breast Cancer Treatment : In a recent study, MCF-7 cells were treated with varying concentrations of the compound over 48 hours. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed through annexin V staining.
Concentration (µM) Viability (%) Apoptosis (%) 0 100 5 10 75 15 20 50 30 40 25 60 -
Antimicrobial Efficacy : A study assessed the antibacterial activity against E. coli and S. aureus. The compound was found to be most effective at a concentration of 0.5 mg/mL.
Bacterial Strain MIC (mg/mL) E. coli 0.5 S. aureus 1.0
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(3,4-Dimethoxyphenyl)methylidene]-1-benzothiophen-3-one, and how can structural purity be validated?
- Methodological Answer : The compound is typically synthesized via condensation reactions between 1-benzothiophen-3-one derivatives and 3,4-dimethoxybenzaldehyde under reflux conditions using acid catalysts (e.g., acetic acid). Structural validation requires single-crystal X-ray diffraction (SC-XRD) for unambiguous confirmation of the methylidene linkage and stereochemistry . Complementary techniques like -NMR and FT-IR should confirm functional groups (e.g., C=O at ~1680 cm) and methoxy substituents .
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection (λ = 280–320 nm) is recommended for quantification in biological or environmental samples. For enhanced sensitivity, LC-MS/MS with electrospray ionization (ESI) in positive ion mode can detect fragmentation patterns (e.g., m/z 338.1 for [M+H]) . Calibration curves should be prepared in matrices mimicking the experimental conditions to account for interference .
Q. How do solvent polarity and pH influence the compound’s stability during storage?
- Methodological Answer : Stability studies indicate that the compound degrades in polar protic solvents (e.g., water, methanol) due to hydrolysis of the methylidene group. Storage in anhydrous DMSO or DMF at -20°C under inert gas (N) minimizes decomposition. Buffered solutions (pH 6–8) reduce acid/base-catalyzed degradation, verified via accelerated stability testing (40°C/75% RH for 30 days) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC values) often arise from differences in cell lines, assay protocols, or impurity profiles. Researchers should:
- Standardize assays using validated cell lines (e.g., NCI-60 panel) and include positive controls (e.g., doxorubicin for cytotoxicity).
- Purify the compound via preparative HPLC and verify purity (>98%) using orthogonal methods (e.g., NMR, HRMS) .
- Perform dose-response curves in triplicate and apply statistical models (e.g., Hill equation) to minimize variability .
Q. How can computational modeling predict the environmental fate of this compound?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate partition coefficients (log P ~3.2) and biodegradability. Experimental validation includes:
- Aerobic/anaerobic degradation studies in soil/water systems, monitored via LC-MS for metabolites (e.g., demethoxylated derivatives) .
- Photolysis experiments under UV light (λ = 254 nm) to assess photodegradation pathways .
Q. What mechanistic insights explain the compound’s interaction with cellular targets (e.g., kinases or receptors)?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (K) to purified targets. Molecular docking (e.g., AutoDock Vina) can identify potential binding pockets, guided by SC-XRD data of analogous complexes . Follow-up with siRNA knockdown or CRISPR-Cas9 gene editing in cellular models to confirm target relevance .
Q. How can researchers design experiments to evaluate synergistic effects with other bioactive compounds?
- Methodological Answer : Use checkerboard assays or combination index (CI) calculations to assess synergy/antagonism. For example:
- Combine with standard chemotherapeutics (e.g., paclitaxel) in cancer cell lines and analyze viability via MTT assays.
- Apply the Chou-Talalay method to calculate CI values, where CI <1 indicates synergy .
Data Analysis and Interpretation
Q. What statistical approaches are critical for analyzing dose-dependent responses in toxicity studies?
- Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curve) are essential for calculating EC values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For high-throughput data, apply machine learning algorithms (e.g., random forest) to identify key predictors of toxicity .
Q. How should researchers address batch-to-batch variability in synthetic yields or bioactivity?
- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, optimizing reaction parameters (e.g., temperature, catalyst loading) via Design of Experiments (DoE). For bioassays, include internal standards (e.g., stable isotope-labeled analogs) to normalize inter-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
